123C4

Description

Properties

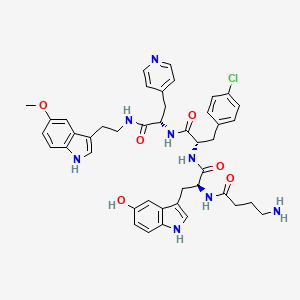

IUPAC Name |

4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H47ClN8O6/c1-58-32-9-11-36-34(23-32)28(24-48-36)14-18-47-41(55)37(20-27-12-16-46-17-13-27)51-42(56)38(19-26-4-6-30(44)7-5-26)52-43(57)39(50-40(54)3-2-15-45)21-29-25-49-35-10-8-31(53)22-33(29)35/h4-13,16-17,22-25,37-39,48-49,53H,2-3,14-15,18-21,45H2,1H3,(H,47,55)(H,50,54)(H,51,56)(H,52,57)/t37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCZHZOKZJHOK-IGMOWHQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(CC3=CC=NC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CNC6=C5C=C(C=C6)O)NC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)[C@H](CC3=CC=NC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@H](CC5=CNC6=C5C=C(C=C6)O)NC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H47ClN8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034159-30-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034159-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-amino-N-substituted-butanamides, a class of compounds with significant potential in medicinal chemistry. This document outlines a general synthetic methodology, detailed experimental protocols, and the analytical techniques used for their characterization. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Pathway

The synthesis of 4-amino-N-substituted-butanamides can be achieved through a multi-step process commencing from a protected 4-aminobutanoic acid derivative. A common and effective strategy involves the initial protection of the amino group, followed by amide bond formation with a desired aryl or heteroaryl amine, and concluding with the deprotection of the primary amino group. A representative synthetic scheme is outlined below.

Caption: General synthetic workflow for 4-amino-N-substituted-butanamides.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative 4-amino-N-substituted-butanamide.

Synthesis of Boc-protected 4-aminobutanoic acid

To a solution of 4-aminobutanoic acid in a suitable solvent such as a mixture of dioxane and water, a base like sodium hydroxide is added. The reaction mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent is added dropwise. The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the Boc-protected 4-aminobutanoic acid.

Synthesis of Protected 4-amino-N-(aryl/heteroaryl)-butanamide

The Boc-protected 4-aminobutanoic acid is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). To this solution, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-hydroxybenzotriazole (HOBt) are added. The mixture is stirred for a short period before the addition of the desired aryl or heteroaryl amine. The reaction is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with a dilute acid, a dilute base (e.g., saturated sodium bicarbonate solution), and brine. The organic layer is dried and concentrated to afford the protected 4-amino-N-(aryl/heteroaryl)-butanamide.

Synthesis of 4-amino-N-(aryl/heteroaryl)-butanamide (Final Product)

The protected 4-amino-N-(aryl/heteroaryl)-butanamide is dissolved in a suitable solvent like DCM, and a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent is added. The reaction mixture is stirred at room temperature for a few hours. The solvent and excess acid are removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the final 4-amino-N-(aryl/heteroaryl)-butanamide.

Characterization Data

The structural confirmation of the synthesized 4-amino-N-substituted-butanamides is performed using various spectroscopic techniques. The following tables summarize the expected characteristic data based on analyses of structurally related compounds.[1][2]

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (amine) | 3400-3200 (weak to medium) |

| C-H (aliphatic) | 2960-2850 (medium to strong) |

| C=O (amide) | 1680-1630 (strong) |

| N-H (amide bend) | 1550-1510 (medium) |

Data is predicted based on characteristic IR absorptions for similar functional groups.[1][2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (aliphatic chain) | 1.70 - 2.00 | Multiplet | 2H |

| -CH₂-C=O | 2.20 - 2.40 | Triplet | 2H |

| -CH₂-NH₂ | 2.80 - 3.00 | Triplet | 2H |

| NH₂ (primary amine) | 3.00 - 4.00 (broad) | Singlet | 2H |

| Ar-H (aromatic) | 7.00 - 8.50 | Multiplet | Variable |

| CONH- (amide) | 8.00 - 9.50 | Singlet | 1H |

Chemical shifts are approximate and can vary depending on the specific aryl/heteroaryl substituent.[1][2]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂- (aliphatic chain) | 25 - 35 |

| -CH₂-C=O | 35 - 45 |

| -CH₂-NH₂ | 40 - 50 |

| Ar-C (aromatic) | 110 - 150 |

| C=O (amide) | 170 - 175 |

Chemical shifts are approximate and depend on the nature of the substituent.[1][2]

Table 4: Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | Calculated Molecular Weight + 1 |

| [M+Na]⁺ | Calculated Molecular Weight + 23 |

The exact mass and fragmentation pattern will be specific to each synthesized compound.[1]

Potential Signaling Pathway Involvement

While the specific biological activity of a novel 4-amino-N-substituted-butanamide would require experimental validation, related structures have shown interactions with various biological targets. For instance, derivatives of 3-aminobutanamides have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism.[3] The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release.

Caption: Potential mechanism of action via DPP-4 inhibition.

This guide provides a foundational framework for the synthesis and characterization of 4-amino-N-substituted-butanamides. The provided protocols and data serve as a starting point for researchers to develop novel compounds within this chemical class for various therapeutic applications. Further optimization of synthetic conditions and in-depth biological evaluation will be necessary to fully elucidate the potential of these molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of Levetiracetam: A 4-amino-N-substituted Butanamide Analogue

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the core physicochemical properties of Levetiracetam, a prominent anticonvulsant drug and a key example of an N-substituted butanamide derivative. Understanding these properties is critical for drug development, formulation, and pharmacokinetic profiling. This document outlines key quantitative data, detailed experimental protocols for their determination, and visual representations of experimental workflows and biological mechanisms.

Physicochemical Data

The physicochemical properties of a drug substance are fundamental to its biopharmaceutical behavior. The data for Levetiracetam are summarized below.

Table 1: Core Physicochemical Properties of Levetiracetam

| Property | Value | Source |

| Chemical Name | (S)-2-(2-oxopyrrolidin-1-yl)butanamide | N/A |

| Molecular Formula | C₈H₁₄N₂O₂ | |

| Molecular Weight | 170.21 g/mol | |

| Melting Point | 118-119 °C | |

| pKa | Not ionizable between pH 1.2 and 8.0 | |

| LogP (octanol/water) | -0.58 | |

| Aqueous Solubility | 104 g/100 mL (freely soluble) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections describe standard protocols for determining key properties of Levetiracetam.

Objective: To determine the partition coefficient (LogP) of Levetiracetam using reversed-phase high-performance liquid chromatography (RP-HPLC), a rapid and reliable alternative to the traditional shake-flask method.

Materials:

-

Levetiracetam reference standard

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile and phosphate-buffered saline (pH 7.4)

-

Reference compounds with known LogP values (e.g., uracil, benzophenone)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Standard Solutions: Prepare stock solutions of Levetiracetam and reference compounds in the mobile phase. Create a series of working standards at known concentrations.

-

HPLC System Setup:

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where Levetiracetam has maximum absorbance.

-

Maintain a constant column temperature (e.g., 25 °C).

-

-

Calibration Curve: Inject a series of known concentrations of the reference compounds to establish a calibration curve correlating the retention time (t_R) with their known LogP values. The logarithm of the capacity factor (log k') is typically used, where k' = (t_R - t_0) / t_0, and t_0 is the dead time (determined by injecting a non-retained compound like uracil).

-

Sample Analysis: Inject the Levetiracetam solution onto the column and record its retention time.

-

Calculation: Using the calibration curve, determine the LogP of Levetiracetam from its measured retention time.

Caption: Workflow for LogP determination via RP-HPLC.

Objective: To quantify the equilibrium solubility of Levetiracetam in water using the shake-flask method.

Materials:

-

Levetiracetam powder

-

Distilled or deionized water

-

Temperature-controlled shaker bath

-

Centrifuge and/or 0.45 µm syringe filters

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of Levetiracetam powder to a known volume of water in a sealed flask. This ensures that a saturated solution is formed.

-

Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant. To ensure no solid particles are present, centrifuge the aliquot and/or filter it through a 0.45 µm syringe filter.

-

Quantification:

-

Prepare a calibration curve of Levetiracetam using a series of known concentrations.

-

Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

-

Measure the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. This value represents the aqueous solubility.

Biological Mechanism and Signaling Pathway

Levetiracetam's primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A). SV2A is a transmembrane protein found in the membranes of synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release. By binding to SV2A, Levetiracetam modulates its function, leading to a reduction in the rate of vesicle release, particularly during high-frequency neuronal firing that characterizes epileptic seizures. This modulation is thought to decrease neuronal hyperexcitability without affecting normal neurotransmission.

Caption: Mechanism of action of Levetiracetam via SV2A.

In-Depth Technical Guide on the Biological Activity of 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of a novel series of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives. The document details their synthesis, in vitro and in vivo biological activities, and the underlying mechanism of action, focusing on the inhibition of pro-inflammatory cytokine expression.

Core Biological Activity: Anti-Inflammatory Effects

A series of twelve novel 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives, designated as compounds 5a-m , along with several synthetic intermediates, were synthesized and evaluated for their anti-inflammatory activity.[1] The primary biological activity identified for these compounds is the potent inhibition of lipopolysaccharide (LPS)-induced inflammation.[1] This was demonstrated by their ability to suppress the mRNA expression of key pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-6 (IL-6), in vitro.[1]

The anti-inflammatory effects of two lead compounds, 4d and 5f , were further confirmed in an in vivo mouse model of systemic inflammation, where they significantly reduced the mRNA levels of IL-1β, IL-6, and tumor necrosis factor-α (TNF-α).[1]

Quantitative Data on Biological Activity

The inhibitory effects of the synthesized compounds on IL-6 and IL-1β mRNA expression in LPS-stimulated human keratinocyte HaCaT cells were quantified. The most potent compounds were identified as 5c, 5d, 5f, 5m , and the synthetic intermediate 4d .[1]

Table 1: In Vitro Inhibition of IL-6 and IL-1β mRNA Expression

| Compound | IL-6 mRNA Expression (relative to control) | IC50 (µM) for IL-6 mRNA Inhibition |

| 4d | 5.3 | 6.04 x 10⁻⁵ |

| 5c | 4.6 | 1.64 |

| 5d | 7.5 | 3.27 x 10⁻² |

| 5f | 7.2 | 4.44 x 10⁻⁴ |

| 5m | 9.0 | 1.99 x 10⁻⁴ |

Compounds were administered at a concentration of 10 µM. Data is presented for the most potent compounds as reported in the primary literature.[1]

Cell viability was assessed using an MTT assay, and the compounds did not exhibit cytotoxicity at the tested concentrations.[1]

Experimental Protocols

This section provides a detailed description of the methodologies employed in the synthesis and biological evaluation of the 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives.

Synthesis of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives

The synthesis of the target compounds was achieved through a multi-step process, as outlined below.

DOT Script for Synthesis Workflow:

Caption: General synthetic scheme for the preparation of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives.

Protocol:

-

Step 1: Synthesis of Thiourea Compounds (1a-m): Variously substituted 2-aminophenols were reacted with either 1-isothiocyanato-4-nitrobenzene or 1-isothiocyanato-2-methoxy-4-nitrobenzene to yield the corresponding thiourea derivatives.

-

Step 2: Synthesis of Benzoxazole Compounds (2a-m): The thiourea compounds underwent oxidative cyclization using potassium superoxide (KO2) to form the benzoxazole ring system.

-

Step 3: Reduction of Nitro Group (3a-m): The nitro group on the benzoxazole compounds was reduced to an amino group using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Step 4: Amide Coupling (4a-m): The resulting amino-benzoxazole compounds were coupled with N-tert-butyloxycarbonyl (Boc)-γ-aminobutyric acid to form the N-Boc protected intermediates.

-

Step 5: Deprotection (5a-m): The Boc protecting group was removed using 4 M hydrochloric acid in dioxane to yield the final 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives.

In Vitro Anti-Inflammatory Activity Assay

Cell Culture:

-

Human keratinocyte HaCaT cells were used for the in vitro assays.[1]

LPS Stimulation and Compound Treatment:

-

HaCaT cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

The synthesized compounds were administered to the cells at a concentration of 10 µM.[1]

Real-Time PCR for mRNA Expression Analysis:

-

Total RNA was extracted from the treated and control cells.

-

cDNA was synthesized from the extracted RNA.

-

Real-time PCR was performed to quantify the mRNA expression levels of IL-1β and IL-6.

-

The following primer sequences for mouse genes are commonly used for RAW 264.7 cells and are illustrative of a typical setup:

-

IL-1β: Forward - 5'-GAAATGCCACCTTTTGACAGTG-3', Reverse - 5'-TGGATGCTCTCATCAGGACAG-3'

-

IL-6: Forward - 5'-CTGCAAGAGACTTCCATCCAG-3', Reverse - 5'-AGTGGTATAGACAGGTCTGTTGG-3'

-

GAPDH (housekeeping gene): Forward - 5'-AAGGCCAACCGTGAAAAGAT-3', Reverse - 5'-GTGGTACGACCAGAGGCATAC-3'

-

MTT Assay for Cytotoxicity:

-

Cells were seeded in 96-well plates and treated with the compounds for a specified duration.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

-

The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at 570 nm to determine cell viability.

In Vivo Anti-Inflammatory Activity Assay

Animal Model:

-

A mouse model of LPS-induced systemic inflammation was used.[1]

Protocol:

-

The test compounds (4d and 5f ) were dissolved in olive oil.

-

Mice were administered the compounds one hour prior to LPS injection.

-

LPS was administered intraperitoneally (i.p.) at a dose of 1 mg/kg body weight.[1]

-

After 6 hours, the mice were sacrificed, and blood and liver tissues were collected for analysis.

-

The mRNA expression levels of IL-1β, IL-6, and TNF-α in the collected tissues were measured by real-time PCR.[1]

Signaling Pathway

The anti-inflammatory activity of these butanamide derivatives is attributed to their interference with the LPS-induced pro-inflammatory signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This recognition triggers a downstream signaling pathway that leads to the activation of transcription factors, such as NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines including IL-1β and IL-6.

DOT Script for LPS-TLR4 Signaling Pathway:

Caption: Simplified LPS-TLR4 signaling cascade leading to pro-inflammatory cytokine production.

This technical guide provides a detailed account of the biological activity of novel 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives. The presented data and protocols offer valuable insights for researchers and professionals in the field of drug discovery and development, particularly those focused on anti-inflammatory therapeutics.

References

in vitro screening of 4-amino-N-...-butanamide

An In-depth Technical Guide to the In Vitro Screening of 4-Amino-N-Substituted Butanamides

Introduction

The 4-amino-N-substituted butanamide scaffold is a versatile chemical structure that has been explored in drug discovery for a wide range of therapeutic targets. This technical guide provides an in-depth overview of the in vitro screening of these compounds, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts in the Screening of 4-Amino-N-Substituted Butanamides

The versatility of the 4-amino-N-substituted butanamide core allows for its application in developing inhibitors for various enzymes and ligands for different receptors. The subsequent sections will delve into specific examples and the methodologies for their in vitro assessment.

Data from In Vitro Screening of 4-Amino-N-Substituted Butanamides

The following tables summarize the quantitative data from various in vitro screening assays performed on different classes of 4-amino-N-substituted butanamides.

Table 1: Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Inhibition

| Compound ID | Target | Assay System | IC50 (µM) | Reference |

| S 19812 | PGE2 (COX) | Rat Polymorphonuclear Neutrophils | 0.10 | [1] |

| S 19812 | LTB4 (LOX) | Rat Polymorphonuclear Neutrophils | 0.07 | [1] |

Table 2: Matrix Metalloproteinase (MMP) Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2 | 1-1.5 | [2] |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-9 | 1-1.5 | [2] |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-14 | 1-1.5 | [2] |

Table 3: Cytotoxicity Data

| Compound Class/ID | Cell Line | IC50 (µM) | Reference |

| N-hydroxybutanamide derivatives (compounds 1-5) | HeLa | >100 | [2] |

| N-hydroxybutanamide derivatives (compounds 1-5) | HepG2 | >100 | [2] |

| Sulfonamide derivative YM-1 | MG-U87 | 1.154 ± 0.317 | [3] |

Table 4: 5-HT2A Receptor Binding and Functional Assay

| Compound ID | Assay Type | Parameter | Value | Reference |

| ACP-103 | [3H]ketanserin binding (membranes) | pKi | 9.3 | [4] |

| ACP-103 | [3H]ketanserin binding (whole cells) | pKi | 9.70 | [4] |

| ACP-103 | R-SAT functional assay | pIC50 | 8.7 | [4] |

Table 5: Urease Inhibition

| Compound ID | Target | IC50 (µM) | Reference |

| YM-1 | Urease | 1.98 ± 0.02 | [3] |

| YM-2 | Urease | 1.90 ± 0.02 | [3] |

| YM-3 | Urease | 2.02 ± 0.01 | [3] |

| Thiourea (Positive Control) | Urease | 0.92 ± 0.03 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

COX-1/LOX Inhibition in Rat Polymorphonuclear Neutrophils (PMNs) In Vitro

This protocol is based on the methodology described for the evaluation of S 19812.[1][5]

Objective: To determine the inhibitory effect of test compounds on the synthesis of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4).

Materials:

-

Male Lewis rats (160-180 g)

-

Phosphate Buffered Saline (PBS)

-

Hanks' Balanced Saline Solution (HBSS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds and reference drugs (e.g., indomethacin)

-

Arachidonic acid

-

Zymosan

-

PGE2 and LTB4 Enzyme Immunoassay (EIA) kits

Procedure:

-

Isolate polymorphonuclear neutrophils (PMNs) from rat blood.

-

Dissolve test compounds in DMSO and dilute to the appropriate concentrations in HBSS.

-

Pre-incubate the PMNs with the test compounds or vehicle (DMSO) for 15 minutes at 37°C.

-

Stimulate the synthesis of PGE2 and LTB4 by adding arachidonic acid and zymosan.

-

Incubate for a specified time at 37°C in a shaking water bath.

-

Terminate the reaction and centrifuge to collect the supernatants.

-

Measure the concentrations of PGE2 and LTB4 in the supernatants using specific EIA kits.

-

Calculate the percentage inhibition of PGE2 and LTB4 synthesis for each compound concentration.

-

Determine the IC50 values by performing a simple linear regression of the percentage inhibition as a function of the logarithm of the concentration.

In Vitro Cytotoxicity (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2, MG-U87)

-

Healthy cell line (e.g., HEK-293) for assessing selectivity

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-urease Assay

This protocol is based on the methodology used for screening sulfonamide derivatives.[3]

Objective: To evaluate the inhibitory activity of test compounds against the urease enzyme.

Materials:

-

Urease enzyme

-

Urea solution

-

Phosphate buffer

-

Test compounds and a positive control (e.g., thiourea)

-

Ammonia quantification reagent (e.g., from a kit)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and the positive control at various concentrations.

-

In a 96-well plate, add the urease enzyme solution to each well.

-

Add the test compound solutions to the respective wells and incubate for a predefined period.

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate for a specific time at a controlled temperature.

-

Stop the reaction and measure the amount of ammonia produced using a suitable detection method.

-

Calculate the percentage of urease inhibition for each compound concentration.

-

Determine the IC50 values from the dose-response curves.

Visualizations

General Experimental Workflow for In Vitro Screening

Caption: A generalized workflow for the in vitro screening of novel chemical entities.

Signaling Pathway Inhibition Example: COX and LOX Pathways

Caption: Dual inhibition of COX and LOX pathways by a butanamide derivative.

References

- 1. Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

potential therapeutic targets of 4-amino-N-...-butanamide

To provide a comprehensive technical guide on the potential therapeutic targets of a specific "4-amino-N-...-butanamide" derivative, the complete and unambiguous chemical name of the compound is required. The placeholder "..." in the provided name indicates a missing substituent on the nitrogen atom of the butanamide moiety, which is a critical determinant of the molecule's biological activity and its potential therapeutic targets.

Different substituents at this position will result in distinct chemical compounds with unique pharmacological profiles. For instance, the identity of this substituent governs the compound's ability to bind to specific receptors, enzymes, or other protein targets.

Without the complete chemical name, it is not possible to conduct a targeted and accurate search for the relevant scientific literature that would be necessary to fulfill the request for:

-

Identification of Therapeutic Targets: The specific proteins, enzymes, or receptors that the compound interacts with.

-

Quantitative Data: Binding affinities (e.g., Ki, Kd), potency values (e.g., IC50, EC50), and other pharmacological data.

-

Experimental Protocols: Detailed methodologies used to determine the compound's activity and mechanism of action.

-

Signaling Pathways: The downstream cellular pathways affected by the compound's interaction with its target.

To proceed with this request, please provide the full chemical name of the 4-amino-N-...-butanamide derivative of interest.

Once a specific compound is identified, a thorough investigation into its pharmacology can be conducted, and a detailed technical guide, including the requested data tables, experimental protocols, and Graphviz diagrams, can be generated.

A Technical Guide to the Spectroscopic Analysis of 4-amino-N-substituted-butanamides

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a series of 4-amino-N-substituted-butanamides. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this class of compounds. The guide includes detailed experimental protocols and illustrative spectroscopic data for representative molecules with N-phenyl, N-benzyl, and N-tert-butyl substituents.

Introduction

4-amino-N-substituted-butanamides are a class of organic compounds that feature a butanamide backbone with an amino group at the 4-position and a variable substituent on the amide nitrogen. This structural motif is of interest in medicinal chemistry due to its potential for diverse biological activities. Accurate spectroscopic characterization is crucial for the confirmation of structure and purity of these compounds. This guide focuses on the key techniques of NMR and MS for the structural elucidation of these molecules.

Synthesis

A general synthetic route for the preparation of 4-amino-N-substituted-butanamides involves the coupling of a protected 4-aminobutanoic acid with a primary or secondary amine. A common protecting group for the amino functionality is the tert-butoxycarbonyl (Boc) group. The amide bond formation can be achieved using standard peptide coupling reagents, followed by deprotection of the amino group under acidic conditions.

Figure 1: General workflow for the synthesis and characterization of 4-amino-N-substituted-butanamides.

Spectroscopic Data

The following sections present the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for three representative 4-amino-N-substituted-butanamides. The data are compiled into tables for easy comparison.

4-amino-N-phenyl-butanamide

Table 1: Spectroscopic Data for 4-amino-N-phenyl-butanamide

| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) | MS (m/z) |

| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol [1] | 178.23 g/mol [1] | 178.23 g/mol [1] |

| Protons/Carbons | |||

| C1 (C=O) | - | ~172 | - |

| C2 (-CH₂-C=O) | ~2.4 (t) | ~35 | - |

| C3 (-CH₂-CH₂-C=O) | ~1.9 (p) | ~28 | - |

| C4 (-CH₂-NH₂) | ~2.8 (t) | ~40 | - |

| NH₂ | ~1.5 (br s) | - | - |

| NH (amide) | ~9.5 (s) | - | - |

| C1' (Ar-C) | - | ~138 | - |

| C2', C6' (Ar-CH) | ~7.5 (d) | ~120 | - |

| C3', C5' (Ar-CH) | ~7.3 (t) | ~129 | - |

| C4' (Ar-CH) | ~7.1 (t) | ~124 | - |

| [M+H]⁺ | - | - | 179.1 |

4-amino-N-benzyl-butanamide

Table 2: Spectroscopic Data for 4-amino-N-benzyl-butanamide

| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) | MS (m/z) |

| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol | 192.26 g/mol | 192.26 g/mol |

| Protons/Carbons | |||

| C1 (C=O) | - | ~173 | - |

| C2 (-CH₂-C=O) | ~2.2 (t) | ~36 | - |

| C3 (-CH₂-CH₂-C=O) | ~1.8 (p) | ~28 | - |

| C4 (-CH₂-NH₂) | ~2.7 (t) | ~40 | - |

| NH₂ | ~1.5 (br s) | - | - |

| NH (amide) | ~8.3 (t) | - | - |

| CH₂ (benzyl) | ~4.4 (d) | ~44 | - |

| C1' (Ar-C) | - | ~139 | - |

| C2', C6' (Ar-CH) | ~7.3 (d) | ~128 | - |

| C3', C5' (Ar-CH) | ~7.3 (t) | ~129 | - |

| C4' (Ar-CH) | ~7.2 (t) | ~127 | - |

| [M+H]⁺ | - | - | 193.1 |

4-amino-N-tert-butyl-butanamide

Table 3: Spectroscopic Data for 4-amino-N-tert-butyl-butanamide

| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) | MS (m/z) |

| Molecular Formula | C₈H₁₈N₂O | C₈H₁₈N₂O | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol | 158.24 g/mol | 158.24 g/mol |

| Protons/Carbons | |||

| C1 (C=O) | - | ~172 | - |

| C2 (-CH₂-C=O) | ~2.1 (t) | ~37 | - |

| C3 (-CH₂-CH₂-C=O) | ~1.7 (p) | ~29 | - |

| C4 (-CH₂-NH₂) | ~2.7 (t) | ~40 | - |

| NH₂ | ~1.5 (br s) | - | - |

| NH (amide) | ~7.5 (s) | - | - |

| C(CH₃)₃ | - | ~51 | - |

| C(CH₃)₃ | ~1.3 (s) | ~29 | - |

| [M+H]⁺ | - | - | 159.1 |

Experimental Protocols

General Procedure for Amide Synthesis

To a solution of 4-(Boc-amino)butanoic acid (1.0 eq) in dichloromethane (DCM), the corresponding amine (1.1 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the Boc-protected amide.

For deprotection, the Boc-protected amide is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stirred at room temperature for 2 hours. The solvent is then evaporated, and the residue is purified by reverse-phase chromatography to afford the final 4-amino-N-substituted-butanamide.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[2] For ¹H NMR of amides, the chemical shifts of the amide N-H protons can vary over a broad range and may appear as broad signals due to exchange processes.[3] The splitting patterns, such as triplets (t), quartets (q), and multiplets (m), are determined by the number of neighboring protons according to the n+1 rule.[4]

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode.[5] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.[6] The peak corresponding to the protonated molecule, [M+H]⁺, is used to confirm the molecular weight of the compound. Fragmentation patterns, which can be induced in the mass spectrometer, can provide further structural information.[5][7]

Logical Workflow for Spectroscopic Analysis

The process of analyzing a newly synthesized compound involves a logical sequence of steps to confirm its identity and purity.

Figure 2: Logical workflow for the spectroscopic analysis of a synthesized compound.

References

In-Depth Technical Guide: Physicochemical Properties of Pracinostat, a 4-Amino-N-Substituted Butanamide Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pracinostat (formerly SB939) is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in the treatment of various hematological malignancies. As a 4-amino-N-substituted butanamide derivative, its solubility and stability are critical determinants of its therapeutic efficacy and formulation development. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of Pracinostat, with a focus on its solubility and stability. Detailed experimental protocols for the characterization of these properties are also presented, along with a visualization of its mechanism of action.

Introduction

Pracinostat is a hydroxamic acid-based HDAC inhibitor that has shown promising activity against a range of cancers, particularly acute myeloid leukemia (AML).[1][2] Its chemical structure, which includes a 4-(dimethylamino)butanamide moiety linked to a bicyclic heteroaromatic core, contributes to its unique physicochemical and pharmacokinetic profile, distinguishing it from other HDAC inhibitors.[3][4] Understanding the solubility and stability of Pracinostat is paramount for optimizing its formulation, ensuring bioavailability, and maintaining its therapeutic integrity during storage and administration.

Physicochemical Properties

Pracinostat's molecular structure confers upon it a combination of lipophilic and hydrophilic characteristics, influencing its solubility in various media. Key physicochemical parameters are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀N₄O₂ | [3] |

| Molecular Weight | 358.5 g/mol | [3] |

| XLogP3 | 3.1 | |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Topological Polar Surface Area | 70.4 Ų | [3] |

Solubility Profile

The solubility of Pracinostat is a critical factor for its oral bioavailability. While detailed quantitative data in aqueous and various organic solvents are not extensively published in publicly accessible literature, some information is available.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 72 mg/mL (200.84 mM) | [5] |

Note: The solubility in DMSO is provided by a commercial supplier and should be considered as an indicator. For drug development purposes, a comprehensive solubility assessment across a range of pH values and in different biorelevant media is essential.

Stability Profile

Experimental Protocols

Solubility Determination: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a compound in an aqueous buffer, which is a common early-stage assessment in drug discovery.

Objective: To determine the kinetic solubility of Pracinostat in phosphate-buffered saline (PBS) at a specific pH.

Materials:

-

Pracinostat

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (non-binding surface recommended)

-

Plate shaker

-

UV-Vis microplate reader or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Pracinostat in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the Pracinostat stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%. A typical ratio is 2 µL of DMSO solution to 198 µL of PBS.

-

Incubation and Precipitation: Seal the plate and incubate at room temperature (e.g., 25°C) for a defined period (e.g., 24 hours) with gentle shaking. This allows the compound to reach equilibrium, and any compound exceeding its solubility limit will precipitate.

-

Separation of Precipitate: Centrifuge the plate to pellet the precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved Pracinostat in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy at a predetermined wavelength or by HPLC-UV analysis against a standard curve.

-

Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Experimental Workflow for Kinetic Solubility Assay

Caption: Workflow for determining the kinetic solubility of Pracinostat.

Stability Assessment: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways for Pracinostat.

Objective: To assess the stability of Pracinostat under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

Pracinostat

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or Acetonitrile, HPLC grade

-

Water, HPLC grade

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

C18 HPLC column

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of Pracinostat in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the Pracinostat solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the Pracinostat solution with 0.1 N NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the Pracinostat solution with 3% H₂O₂ and keep it at room temperature.

-

Thermal Degradation: Expose a solid sample of Pracinostat to elevated temperature (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose a solution of Pracinostat to light according to ICH Q1B guidelines in a photostability chamber.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

-

HPLC Analysis: Analyze all the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is typically used.

-

Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed and unstressed samples.

Workflow for Forced Degradation Study

Caption: Workflow for assessing the stability of Pracinostat under forced degradation conditions.

Mechanism of Action: HDAC Inhibition

Pracinostat exerts its anticancer effects by inhibiting histone deacetylases (HDACs), a class of enzymes that play a crucial role in regulating gene expression.

Signaling Pathway of Pracinostat Action

Caption: Mechanism of action of Pracinostat through HDAC inhibition.

In cancer cells, HDACs are often overexpressed, leading to the deacetylation of histones. This results in a condensed chromatin structure, which represses the transcription of tumor suppressor genes. Pracinostat inhibits HDACs, leading to an accumulation of acetylated histones.[3][6] This, in turn, promotes a more open chromatin structure, facilitating the transcription of tumor suppressor genes. The expression of these genes can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[7]

Conclusion

Pracinostat is a promising anticancer agent with a distinct physicochemical profile. While some data on its solubility and general stability are available, a comprehensive, publicly accessible dataset is still needed for a complete understanding of its properties. The experimental protocols provided in this guide offer a framework for researchers to conduct detailed investigations into the solubility and stability of Pracinostat and other 4-amino-N-substituted butanamide derivatives. A thorough characterization of these properties is essential for the continued development and successful clinical application of this important class of molecules.

References

- 1. Study of the antilymphoma activity of pracinostat reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Pracinostat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Characterizing binding intensity and energetic features of histone deacetylase inhibitor pracinostat towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Facebook [cancer.gov]

- 7. pracinostat - My Cancer Genome [mycancergenome.org]

A Technical Guide to Bioinformatics-Driven Target Prediction for 4-amino-N-substituted-butanamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-amino-N-substituted-butanamide Scaffold

The 4-amino-N-substituted-butanamide scaffold is a versatile chemical structure found in a variety of biologically active compounds. Its inherent flexibility and capacity for multiple interaction points, including hydrogen bond donors and acceptors, make it a privileged structure in medicinal chemistry. A notable class of compounds featuring this core are Histone Deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation.[1] HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin compaction and altered gene expression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a key focus of therapeutic development.[1][2]

This guide outlines a comprehensive bioinformatics workflow to predict and validate the biological targets of a novel, hypothetical compound based on the 4-amino-N-substituted-butanamide scaffold. We will use HDACs as a primary example to illustrate the principles and methodologies.

Integrated Bioinformatics Workflow for Target Prediction

Identifying the molecular targets of a novel compound is a critical step in drug discovery. An integrated in silico approach, combining ligand-based and structure-based methods, can efficiently generate and prioritize hypotheses for experimental validation.[3][4]

Logical Workflow for Target Identification

The overall strategy involves a multi-pronged approach, starting with broad, similarity-based predictions and progressively narrowing down to high-confidence targets through more computationally intensive and specific methods.

Caption: A multi-phase workflow for target identification.

Core Bioinformatic Methodologies

Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often share similar biological activities.[4] They are particularly useful when the structure of the target protein is unknown.[5][6]

-

Chemical Similarity Searching: This is the most direct method. The 2D or 3D structure of the query compound is used to search databases of bioactive molecules (e.g., ChEMBL, PubChem) to find compounds with similar structures. The known targets of these similar compounds become predicted targets for the query molecule. Tools like SwissTargetPrediction and FastTargetPred utilize this principle.[7][8][9]

-

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target.[5][10] A pharmacophore model can be generated from a set of known active ligands and then used to screen compound libraries for molecules that fit the model.[6]

Structure-Based Approaches

When the 3D structure of potential protein targets is available, structure-based methods can provide detailed insights into the binding mechanism.

-

Reverse Docking (Panel Docking): In contrast to traditional virtual screening where many compounds are docked to a single target, reverse docking involves docking a single compound against a large collection of protein structures.[3] The proteins are then ranked based on the predicted binding affinity (docking score) to identify the most likely targets.[4]

Experimental Validation Protocols

Computational predictions must always be confirmed through experimental validation.[11] The choice of assay depends on the nature of the predicted target and the desired information (e.g., direct binding, functional activity).

Biochemical Assays (Functional Activity)

These assays measure the functional consequence of the compound binding to its target, such as the inhibition of enzymatic activity.

Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for measuring the activity of HDAC enzymes.[12][13]

-

Reagent Preparation:

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.

-

HDAC Substrate: Use a commercially available fluorogenic substrate, such as Boc-Lys(Ac)-AMC. Prepare a working solution in the assay buffer.

-

HDAC Enzyme: Use purified recombinant human HDAC1, HDAC2, or another isoform of interest. Dilute the enzyme to the desired concentration in assay buffer.

-

Developer: Prepare a solution containing Trypsin in assay buffer. This will cleave the deacetylated substrate to release the fluorophore.

-

Inhibitor: Prepare a stock solution of the 4-amino-N-...-butanamide test compound in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of diluted HDAC enzyme to each well.

-

Add 5 µL of the test compound at various concentrations (or DMSO for control). Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the HDAC substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the signal by adding 50 µL of the developer solution.

-

Incubate at 37°C for 15-30 minutes.

-

Measure fluorescence using a plate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[12][14]

-

-

Data Analysis:

-

Plot the fluorescence intensity against the compound concentration.

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the HDAC activity.

-

Biophysical Assays (Direct Binding)

These assays directly measure the physical interaction between the compound and the target protein, providing information on binding affinity and kinetics.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip.[15][16][17]

-

Immobilization:

-

Covalently immobilize the purified target protein (e.g., HDAC1) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

-

Binding Analysis:

-

Flow a series of concentrations of the 4-amino-N-...-butanamide compound (the analyte) in a running buffer over the sensor chip.

-

A reference flow cell (without immobilized protein) is used to subtract non-specific binding and bulk refractive index changes.

-

The binding event causes a change in the refractive index at the surface, which is detected and plotted in real-time as a sensorgram (Response Units vs. Time).[15]

-

-

Data Analysis:

-

The sensorgram shows the association of the compound as it flows over the chip and its dissociation as the buffer washes it away.

-

Fit the data to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[15] The KD value represents the binding affinity.

-

Cell-Based Assays (Target Engagement in a Biological Context)

These assays confirm that the compound can reach and bind to its target within a living cell.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced unfolding when it is bound to a ligand.[18][19]

-

Cell Treatment:

-

Culture cells (e.g., a human cancer cell line) and treat them with the test compound or a vehicle control (DMSO) for a specific duration (e.g., 2 hours).[19]

-

-

Heat Challenge:

-

Harvest the cells, wash them, and resuspend them in a buffer like PBS.

-

Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler.[18]

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.[20]

-

-

Detection:

-

Analyze the amount of soluble target protein (e.g., HDAC1) remaining at each temperature using Western Blotting or an ELISA-based method.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against temperature to generate a "melting curve."

-

A successful binding event will result in a shift of the melting curve to a higher temperature for the compound-treated cells compared to the vehicle-treated cells. This thermal shift indicates target engagement.[21]

-

Data Presentation: Summarizing Quantitative Results

Clear presentation of quantitative data is essential for comparing the efficacy and properties of different compounds or targets.

Table 1: Hypothetical Target Profile for Compound X

| Prediction Method | Predicted Target | Score/Confidence |

|---|---|---|

| Similarity Search | HDAC1 | Tanimoto Coeff: 0.85 |

| Similarity Search | HDAC2 | Tanimoto Coeff: 0.82 |

| Reverse Docking | HDAC1 | Binding Energy: -9.5 kcal/mol |

| Reverse Docking | PI3Kα | Binding Energy: -8.9 kcal/mol |

| Reverse Docking | HDAC6 | Binding Energy: -8.7 kcal/mol |

Table 2: Hypothetical Experimental Validation Data for Compound X

| Assay Type | Target | Metric | Value |

|---|---|---|---|

| Biochemical Assay | HDAC1 | IC50 | 75 nM |

| Biochemical Assay | HDAC2 | IC50 | 150 nM |

| Biochemical Assay | HDAC6 | IC50 | 1.2 µM |

| Biophysical (SPR) | HDAC1 | KD | 50 nM |

| Cell-Based (CETSA) | HDAC1 | Thermal Shift (ΔTm) | +4.5 °C |

Visualization of Signaling Pathways

Understanding the broader biological context of a validated target is crucial. If a 4-amino-N-...-butanamide compound is confirmed to be an HDAC inhibitor, it will affect numerous downstream pathways.

HDAC Inhibition Signaling Pathway

HDAC inhibitors increase the acetylation of both histone and non-histone proteins. This leads to multiple downstream effects, including the activation of tumor suppressor genes like p53, cell cycle arrest (often via p21 induction), and the promotion of apoptosis.[22]

Caption: Key signaling events following HDAC inhibition.

Conclusion

The identification of biological targets for novel compounds like those based on the 4-amino-N-substituted-butanamide scaffold is a complex but critical process in modern drug discovery. By employing a systematic and integrated workflow that combines powerful in silico prediction methods with rigorous experimental validation, researchers can efficiently identify and characterize promising new therapeutic agents. This guide provides a foundational framework of methodologies, protocols, and data interpretation strategies to navigate this process, ultimately accelerating the translation of chemical novelty into therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Account Suspended [thepharma.net]

- 6. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 7. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 8. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 9. bioinformaticsreview.com [bioinformaticsreview.com]

- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. abcam.com [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. denovobiolabs.com [denovobiolabs.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 18. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

how to use 4-amino-N-...-butanamide in kinase assays

Application Notes & Protocols

Topic: The Use of 4-amino-N-aryl-butanamide Scaffolds in Kinase Assays for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a major therapeutic modality. The 4-amino-N-aryl-butanamide scaffold represents a versatile chemical starting point for the development of such inhibitors.

This document provides a detailed protocol for characterizing a representative compound from this class, KA1 (4-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)butanamide) , in a biochemical kinase assay. We will describe its mechanism of action, outline its place in a key signaling pathway, and provide a step-by-step protocol for determining its inhibitory potency (IC50) using the ADP-Glo™ Luminescence Assay.

Mechanism of Action: ATP-Competitive Inhibition

Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.[2] The 4-amino-N-aryl-butanamide scaffold is designed to occupy this ATP-binding pocket. The butanamide backbone provides a flexible linker, while the substituted aryl group can form specific interactions with hydrophobic regions and key residues, enhancing both potency and selectivity. By occupying this site, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphorylation of its substrate.

References

Application Notes and Protocols for 4-amino-N-substituted Butanamide Analogs in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDAC inhibitors are a class of epigenetic modifiers that play a crucial role in cancer therapy by altering the acetylation state of histones and other proteins, leading to changes in gene expression and the induction of anti-cancer effects such as apoptosis and cell cycle arrest.[2][3][4] Benzamide-based HDAC inhibitors are of particular interest due to their selectivity for class I HDACs and favorable pharmacokinetic profiles.[2]

Compound Information

Compound: Indole-containing benzamide derivative (referred to as 3j )

Chemical Class: Benzamide Histone Deacetylase (HDAC) Inhibitor

Therapeutic Area: Oncology

Mechanism of Action: Compound 3j functions by inhibiting the activity of histone deacetylases, particularly HDAC1. This inhibition leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression, ultimately resulting in antitumor effects.[1]

Data Presentation

In Vitro HDAC Inhibitory Activity of Compound 3j

| HDAC Isoform | IC50 (μmol/L) |

| HDAC1 | 0.553 |

| HDAC2 | Not reported |

| HDAC6 | Not reported |

| HDAC8 | Not reported |

Data sourced from Zhang et al.[1]

In Vitro Anti-proliferative Activity of Compound 3j

| Cell Line (Cancer Type) | IC50 (μmol/L) |

| PC-3 (Prostate) | Not reported |

| HCT-116 (Colon) | Not reported |

| HUT-78 (Lymphoma) | Not reported |

| Jurkat E6-1 (Leukemia) | Not reported |

| A549 (Lung) | Not reported |

| Colo205 (Colon) | Not reported |

| MCF-7 (Breast) | Not reported |

While the paper states potent anti-proliferative activity, specific IC50 values for each cell line were not provided in the referenced text.[1]

Pharmacokinetic Properties of Compound 3j in Rats

| Parameter | Value |

| Clearance (CL) | 2.34 L/h/kg |

| Elimination Half-life (t½) | 4.38 hours |

| Oral Bioavailability (F) | 29.5% |

Data sourced from Zhang et al.[1]

In Vivo Antitumor Efficacy of Compound 3j in PC-3 Xenograft Model

| Treatment Group (Dose) | Tumor Growth Inhibition (%) |

| 12.5 mg/kg | Not specified |

| 25 mg/kg | Not specified |

| 50 mg/kg | Significant (data not quantified) |

| MS-275 (positive control) | Significant (data not quantified) |

The study reported significant antitumor activity, though specific percentage of inhibition was not detailed in the provided text.[1]

Signaling Pathway

Caption: Mechanism of action of benzamide HDAC inhibitors.

Experimental Protocols

In Vivo Antitumor Efficacy in a Mouse Xenograft Model

This protocol is based on the methodology used for evaluating compound 3j in a PC-3 prostate cancer xenograft model.[1]

a. Animal Model:

-

Species: Male BALB/c nude mice

-

Age: 4-6 weeks old

-

Supplier: Reputable laboratory animal supplier

-

Acclimation: Acclimate animals for at least one week before the start of the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

b. Cell Culture and Tumor Implantation:

-

Cell Line: PC-3 human prostate cancer cells

-

Culture Conditions: Culture cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

c. Drug Formulation and Administration:

-

Formulation: Prepare a suspension of compound 3j in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na). The concentration should be calculated based on the dosing regimen.

-

Administration Route: Intragastric (ig) administration.

-

Dosing Regimen:

-

Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomly assign mice to treatment groups (e.g., vehicle control, compound 3j at 12.5, 25, and 50 mg/kg, and a positive control like MS-275).

-

Administer the assigned treatment daily.

-

d. Endpoint Measurement:

-

Tumor Volume: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²) / 2.

-

Body Weight: Monitor and record the body weight of each mouse every 2-3 days as an indicator of toxicity.

-

Study Duration: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to approved institutional guidelines. Tumors may be excised, weighed, and processed for further analysis (e.g., histology, western blotting for histone acetylation).

General Protocol for HDAC Activity Assay in Tissue Extracts

This is a general protocol for measuring HDAC activity in tissue extracts, which can be adapted to assess the in vivo effects of an HDAC inhibitor.[5]

a. Tissue Collection and Nuclear Extraction:

-

Following euthanasia, rapidly excise the tissue of interest (e.g., tumor, brain).

-

Perform nuclear extraction using a commercially available kit or standard laboratory protocols to isolate nuclear proteins containing HDACs.

-

Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., BCA assay).

b. HDAC Activity Assay:

-

Assay Kit: Utilize a fluorometric HDAC activity assay kit.

-

Procedure:

-

Dilute the nuclear extract to a standardized protein concentration in the provided assay buffer.

-

Add the diluted nuclear extract to the wells of a microplate.

-

Add the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time to allow for deacetylation.

-

Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule.

-

Incubate for a further period to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Compare the fluorescence intensity of samples from treated animals to that of vehicle-treated controls to determine the extent of HDAC inhibition.

Experimental Workflow

Caption: Workflow for in vivo xenograft study.

References

- 1. researchgate.net [researchgate.net]

- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 4. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 4-amino-N-...-butanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-amino-N-substituted-butanamide derivatives in biological matrices. The methodologies outlined are primarily centered around High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and metabolic studies.

Introduction

4-amino-N-substituted-butanamide derivatives are a class of compounds with potential applications in pharmaceuticals and as research tools. Accurate quantification of these molecules in biological samples such as plasma, urine, and tissue homogenates is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This document serves as a comprehensive guide for developing and validating robust analytical methods for these compounds.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A critical step in the analysis of biological samples is the effective removal of interfering substances like proteins and phospholipids.[1][2] Solid-Phase Extraction (SPE) is a reliable method for sample clean-up and analyte concentration.

Objective: To extract 4-amino-N-aryl-butanamide from human plasma.

Materials:

-

Human plasma

-

SPE cartridges (e.g., Mixed-Mode Cation Exchange)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (deionized)

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Sample Pre-treatment:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 200 µL of plasma, add 50 µL of the internal standard solution.

-

Add 200 µL of 1% formic acid in water and vortex for 30 seconds.[3]

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Wash the cartridge with 1 mL of acetonitrile to remove lipids and other organic interferences.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 30% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[4]

-

HPLC-MS/MS Quantification

Objective: To quantify the concentration of 4-amino-N-aryl-butanamide using a validated HPLC-MS/MS method.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3500 V |

| MRM Transitions | Analyte-specific (e.g., Precursor Ion > Product Ion) |

| Internal Standard-specific (e.g., Precursor Ion > Product Ion) | |

| Collision Gas | Argon |

Method Validation: The analytical method should be validated according to regulatory guidelines.[5][6] Key validation parameters include:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte in the blank matrix.[7] The curve should demonstrate a linear relationship between concentration and response with a correlation coefficient (R²) > 0.99.[8]

-

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and precision (RSD%) should be ≤15% (≤20% for LLOQ).[7][9]

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.[10]

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Data Presentation

Quantitative data from method validation and sample analysis should be summarized in clear and concise tables.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² | Regression Equation |

| 4-amino-N-aryl-butanamide | 1 - 1000 | 0.9985 | y = 0.025x + 0.001 |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (RSD%) |

| LLOQ | 1 | 0.95 | 95.0 | 8.2 |

| Low | 3 | 2.91 | 97.0 | 6.5 |

| Medium | 100 | 102.3 | 102.3 | 4.1 |

| High | 800 | 789.6 | 98.7 | 3.8 |

Visualizations

Diagrams illustrating workflows and pathways can enhance understanding and reproducibility.

Caption: Experimental workflow for the quantification of 4-amino-N-aryl-butanamide.

Caption: Key parameters for analytical method validation.

References

- 1. gcms.cz [gcms.cz]

- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]